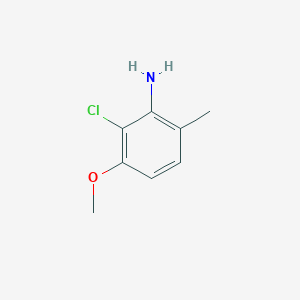

2-Chloro-3-methoxy-6-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-6-methylaniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-2-methylaniline, followed by reduction to form the corresponding amine. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and yield. This method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The reaction conditions are optimized to ensure high product yield and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-methoxy-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Methanol and sodium hydroxide are commonly used for introducing methoxy groups.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-methoxy-6-methylaniline has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-methylaniline: Similar in structure but lacks the methoxy group.

3-Chloro-2-methylaniline: Similar but with different positioning of the chlorine and methyl groups.

2-Methoxy-6-methylaniline: Lacks the chlorine atom but has similar functional groups

Uniqueness: 2-Chloro-3-methoxy-6-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Biologische Aktivität

2-Chloro-3-methoxy-6-methylaniline is an organic compound belonging to the class of substituted anilines. Its unique structure, characterized by the presence of chlorine and methoxy groups, suggests potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of piperidin-4-one derivatives were synthesized and evaluated for their anticancer activities. These compounds demonstrated significant cytotoxic effects on various hematological cancer cell lines, promoting apoptosis through the upregulation of genes such as p53 and Bax .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound II | Myeloma | 5.0 | Apoptosis |

| Compound IV | Leukemia | 4.5 | Apoptosis |

Antimicrobial Activity

Compounds with similar structural motifs have been investigated for their antimicrobial properties. A study indicated that derivatives of chloroanilines exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The introduction of methoxy groups was found to enhance the antimicrobial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves the chlorination of 3-methoxy-6-methylaniline. The characterization of synthesized compounds is achieved through techniques such as NMR and mass spectrometry.

Synthesis Overview:

- Starting Material: 3-Methoxy-6-methylaniline

- Reagents: Chlorinating agent (e.g., thionyl chloride)

- Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)

- Yield: Approximately 70% after purification.

Case Study 1: Anticancer Evaluation

In a study conducted by researchers at PMC, a series of compounds including derivatives of aniline were evaluated for their anticancer properties. The study utilized molecular docking to predict interactions with target proteins involved in cancer progression.

Findings:

- Compounds demonstrated significant binding affinity to proteins associated with apoptosis.

- In vitro assays confirmed reduced cell viability in treated cancer cell lines.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of chloroaniline derivatives, including this compound. The study tested against multiple bacterial strains, revealing promising results in inhibiting bacterial growth.

Results Summary:

- Effective against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MIC) were determined for various strains.

Eigenschaften

Molekularformel |

C8H10ClNO |

|---|---|

Molekulargewicht |

171.62 g/mol |

IUPAC-Name |

2-chloro-3-methoxy-6-methylaniline |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,10H2,1-2H3 |

InChI-Schlüssel |

JXBPCVQESSXZCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)OC)Cl)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.